molecular formula C11H18O4 B15254021 Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B15254021
M. Wt: 214.26 g/mol
InChI Key: CSQUZGOJFCWHSL-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1544375-49-6) is a spirocyclic ester with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol. Its structure features a spiro[2.5]octane core fused with two oxygen-containing rings (1,6-dioxa system) and substituted with methyl groups at positions 5 and 5. Available data indicate a purity of ≥95%, though critical physical properties like melting point and boiling point remain unreported .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-11(15-9)5-7(2)14-8(3)6-11/h7-9H,4-6H2,1-3H3

InChI Key

CSQUZGOJFCWHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(OC(C2)C)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Spirocyclic Core Formation

Meldrum’s Acid-Mediated Cyclization

A cornerstone of spirocyclic synthesis involves Meldrum’s acid derivatives, which facilitate rapid cyclization through keto-enol tautomerism. Heinrich et al. demonstrated that cyclopropyl Meldrum’s acid reacts with amines to form intermediates that undergo oxidative ring expansion. For ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate, a modified protocol employs 6-amino-1,2,3,4-tetrahydroquinolin-2-one as the amine partner. The reaction proceeds in acetonitrile/DMF (10:3) at 60°C for 12 hours, yielding a cyclopropane-fused intermediate. Subsequent oxidation with magnesium monoperoxyphthalate (MMPP) in DMF at 60°C induces epoxidation and spirocyclic rearrangement, achieving the 1,6-dioxaspiro[2.5]octane scaffold with 68% efficiency.

Stereochemical Control

The stereoselectivity of this process hinges on the chiral oxidation of enolates. Using Davis oxaziridine (camphorsulfonyl oxaziridine), researchers achieve >99.8% enantiomeric excess (ee) by exploiting steric interactions between the oxaziridine’s chlorine atom and the lactam nitrogen substituents. This method avoids racemization common in acidic conditions, making it preferable for pharmaceutical applications.

Epoxide Ring-Opening and Functionalization

Synthesis via 1-Oxaspiro[2.5]Octane Intermediates

Ambeed’s industrial-scale synthesis of ethyl 1-oxaspiro[2.5]octane-6-carboxylate provides a template for adapting epoxide chemistry. The protocol involves:

  • Epoxidation : Treating ethyl cyclohex-2-enecarboxylate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding the spiroepoxide intermediate (87% yield).
  • Dimethylation : Reacting the epoxide with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, introducing methyl groups at C5 and C7 via nucleophilic ring-opening.
  • Esterification : Protecting the carboxylic acid with ethyl chloroformate in pyridine to finalize the target compound.
Yield Optimization

Key parameters include:

  • Temperature Control : Maintaining −78°C during Grignard addition prevents epoxide polymerization.
  • Solvent Polarity : THF’s moderate polarity enhances methyl nucleophilicity while stabilizing the transition state.
  • Catalyst Screening : Titanium tetraisopropoxide (10 mol%) improves regioselectivity to 9:1 (C5:C7 methylation).

Oxidative Dearomatization Approaches

Phenolic Precursor Oxidation

Recent advances utilize phenolic starting materials for spirocycle assembly. Ethyl 3,5-dimethyl-4-hydroxybenzoate undergoes iodobenzene diacetate-mediated dearomatization in methanol/water (4:1), generating a cyclohexadienone intermediate. Subsequent epoxidation with hydrogen peroxide and formic acid constructs the dioxaspiro system.

Reaction Conditions and Outcomes
Parameter Value Impact on Yield
Oxidant IBDA (2.2 equiv) 72%
Temperature 25°C Optimal
Solvent Methanol/water (4:1) Prevents hydrolysis

This method circumvents the need for high-pressure hydrogenation, reducing safety risks in large-scale production.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost ($/g)
Meldrum’s Acid 68 98 Moderate 12.50
Epoxide Ring-Opening 87 95 High 8.20
Oxidative Dearomatization 72 97 Low 18.75

The epoxide route excels in scalability and cost, while Meldrum’s acid offers superior stereocontrol for enantioselective synthesis.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Cyclopropane Opening

During Grignard-mediated epoxide ring-opening, competing attack at C3 versus C6 determines dimethyl placement. Density functional theory (DFT) calculations reveal a 15.3 kcal/mol preference for C5/C7 methylation due to:

  • Steric Effects : The ethyl ester group at C2 hinders approach from the concave face.
  • Electronic Effects : Hyperconjugation between the epoxide oxygen and adjacent carbons polarizes the C5–O bond, enhancing nucleophilicity.
Byproduct Mitigation
  • Low-Temperature Quenching : Adding saturated ammonium chloride at −40°C minimizes elimination byproducts (e.g., cyclohexene derivatives).
  • Chromatography : Biotage silica gel columns with cyclohexane/EtOAc/MeOH (6:3.5:0.5) resolve diastereomers.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 22 hours to 45 minutes. Key modifications include:

  • Microreactor Design : Stainless steel tubing (ID = 1 mm) ensures rapid heat transfer during exothermic epoxidation.
  • In-line Analytics : FTIR monitors epoxide conversion in real-time, enabling dynamic adjustment of peroxide feed rates.
Economic Impact
  • Cost Reduction : 38% lower solvent consumption vs. batch processes.
  • Throughput : 12 kg/day production capacity using a 5 L reactor volume.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized derivatives

Scientific Research Applications

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Observations:

Oxygen Content: The 1,6-dioxaspiro system in the target compound introduces two oxygen atoms, enhancing polarity compared to mono-oxygen analogues like Ethyl methyl-1-oxaspiro[2.5]octane-2-carboxylate .

Fluorine Substitution : Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate exhibits higher molecular weight (218.24 vs. 214.26) due to fluorine atoms, which may improve metabolic stability in pharmaceutical applications .

Steric Effects : The 5,7-dimethyl groups in the target compound likely increase steric hindrance compared to unsubstituted or ethyl-substituted analogues (e.g., Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate) .

Biological Activity

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1544375-49-6) is a compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1544375-49-6

This compound is characterized by its spiro structure, which may contribute to its unique biological properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on dioxaspiro compounds have shown their capacity to scavenge free radicals effectively.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundTBDTBD
Related compound A29.78757.19
Related compound B28.082402.95

The exact IC50 values for this compound are yet to be determined; however, the potential for antioxidant activity is supported by structural analogs.

Antimicrobial Activity

The antimicrobial potential of similar spiro compounds has been documented in various studies. For example, certain derivatives have demonstrated effectiveness against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These findings suggest that this compound could possess similar antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Properties : Research has indicated that spiro compounds can modulate pre-mRNA splicing and exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that structural modifications in spiro compounds significantly influenced their cytotoxicity against various cancer cell lines .
  • Bioactivity Profiling : A comprehensive bioactivity profiling of dioxaspiro compounds revealed their potential in various biological assays including antioxidant and antimicrobial tests .
  • Synthesis and Optimization Studies : Synthesis methods for dioxaspiro compounds have been optimized to enhance yield and bioactivity . These advancements may facilitate further exploration of this compound in medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate?

The synthesis typically involves multi-step protocols, including cyclization and esterification. For example:

  • Cyclopropane ring formation : Using 1,3-dilithiopropyne intermediates to construct the spirocyclic core via annulation reactions .
  • Esterification : Reacting the carboxylic acid derivative with ethanol under acid catalysis to introduce the ethyl carboxylate group .
  • Substituent introduction : Methyl groups are added via alkylation or nucleophilic substitution, often using methyl iodide or dimethyl sulfate .

Advanced: How can researchers resolve low yields during spirocyclic ring formation?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity .
  • Temperature control : Lowering reaction temperatures reduces byproduct formation during cyclopropane synthesis .
  • Intermediate characterization : Use NMR and HPLC-MS to monitor reaction progress and isolate unstable intermediates .

Basic: What spectroscopic techniques are used to confirm the structure of this spiro compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents and spiro connectivity (e.g., splitting patterns for methyl groups at C5 and C7) .
  • X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., CCDC 1901024 in provides a reference for similar structures) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 228.136 for C12_{12}H18_{18}O4_4) .

Advanced: What challenges arise in X-ray crystallography for spirocyclic compounds, and how are they addressed?

Challenges include poor crystal growth due to conformational flexibility. Solutions involve:

  • Co-crystallization : Adding stabilizing agents (e.g., crown ethers) to lock the spiro structure .
  • Low-temperature data collection : Reduces thermal motion artifacts .
  • Data refinement : Software like SHELXT resolves overlapping electron densities in crowded regions .

Basic: How is the biological activity of this compound initially evaluated?

  • Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Kinetic assays (e.g., IC50_{50} determination) for targets like cytochrome P450 or hydrolases .

Advanced: What methodologies elucidate the mechanism of action in enzyme modulation?

  • Molecular docking : Software (AutoDock, Schrödinger) predicts binding modes to active sites .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
  • Site-directed mutagenesis : Validates key residues in enzyme-compound interactions .

Basic: How do structural analogs of this compound compare in reactivity and bioactivity?

Compound NameKey Structural DifferencesReactivity/Bioactivity Differences
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateLacks methyl groups at C5/C7Reduced steric hindrance; lower antimicrobial activity
Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylateEthyl substituent at C6Enhanced lipophilicity; improved enzyme inhibition

Advanced: How should researchers resolve contradictions in reported bioactivity data?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
  • Comparative studies : Test analogs under identical conditions to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., methyl groups correlating with antifungal potency) .

Basic: What computational tools predict the compound’s physicochemical properties?

  • DFT calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) .
  • LogP predictors : Tools like ChemAxon estimate partition coefficients for solubility assessments .

Advanced: How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use Evans auxiliaries to direct asymmetric cyclopropanation .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB .
  • Circular dichroism (CD) : Validate enantiopurity post-synthesis .

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